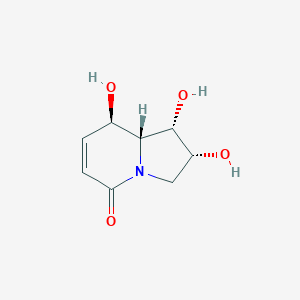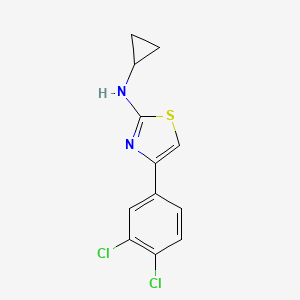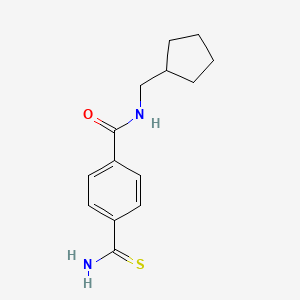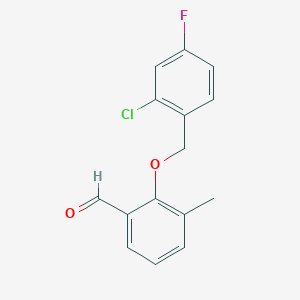
3-(n-Ethyl-2-iodobenzamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(n-Ethyl-2-iodobenzamido)propanoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an iodine atom, and a propanoic acid moiety attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Ethyl-2-iodobenzamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-iodobenzoic acid.
Amidation: The 2-iodobenzoic acid is then reacted with ethylamine to form 2-iodobenzamide.
Alkylation: The 2-iodobenzamide is subsequently alkylated with 3-bromopropanoic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include ethylamine, 2-iodobenzoic acid, and 3-bromopropanoic acid, with solvents such as dichloromethane or ethanol.
Análisis De Reacciones Químicas
Types of Reactions
3-(n-Ethyl-2-iodobenzamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3-(n-Ethyl-2-iodobenzamido)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(n-Ethyl-2-iodobenzamido)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzamide: Lacks the ethyl and propanoic acid groups.
3-(n-Ethylbenzamido)propanoic acid: Lacks the iodine atom.
3-(n-Methyl-2-iodobenzamido)propanoic acid: Contains a methyl group instead of an ethyl group.
Uniqueness
3-(n-Ethyl-2-iodobenzamido)propanoic acid is unique due to the presence of both an iodine atom and an ethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14INO3 |
|---|---|
Peso molecular |
347.15 g/mol |
Nombre IUPAC |
3-[ethyl-(2-iodobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C12H14INO3/c1-2-14(8-7-11(15)16)12(17)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,15,16) |
Clave InChI |
MWBOKKKKVGIUSX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=O)O)C(=O)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)




![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

